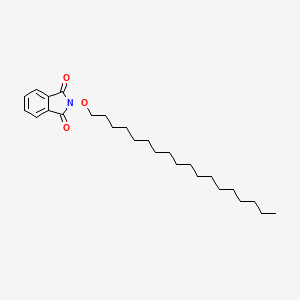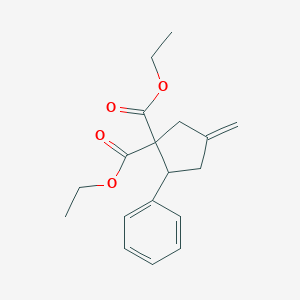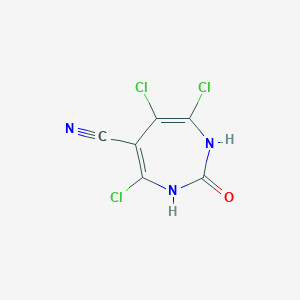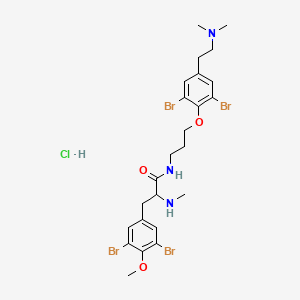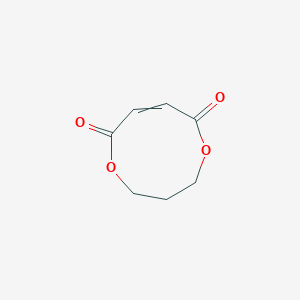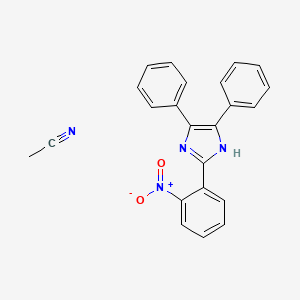
acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole is a complex organic compound that features a combination of acetonitrile and a substituted imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole typically involves a multi-step process. One common method starts with the reaction of 2-nitrophenylacetonitrile with benzaldehyde derivatives under basic conditions to form the imidazole ring. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted imidazole derivatives, while reduction can produce amino-substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions and enzymes, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrophenylacetonitrile: A precursor in the synthesis of the target compound.
4,5-Diphenyl-1H-imidazole: A structurally similar imidazole derivative.
Uniqueness
Acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of both acetonitrile and a substituted imidazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
138783-06-9 |
|---|---|
Molekularformel |
C23H18N4O2 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C21H15N3O2.C2H3N/c25-24(26)18-14-8-7-13-17(18)21-22-19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16;1-2-3/h1-14H,(H,22,23);1H3 |
InChI-Schlüssel |
UFGOVJQTHBLVLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC#N.C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





